AC-PHG-OME

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

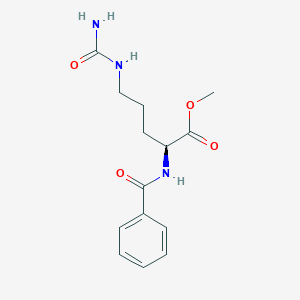

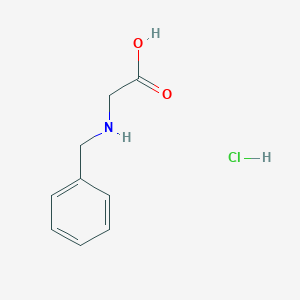

(S)-Methyl 2-acetamido-2-phenylacetate, also known as M2APA, is an important organic compound used in many scientific and industrial applications. It is a chiral molecule that has been found to have a wide range of biological activities, including antibacterial and antifungal properties. In addition, M2APA has been used in the synthesis of various pharmaceuticals, including drugs used to treat cancer and HIV/AIDS.

作用機序

Target of Action

It’s known that this compound is a derivative of l-phenylglycine , which suggests that it may interact with similar biological targets as L-phenylglycine

Mode of Action

It’s known that the compound is a derivative of l-phenylglycine , which is involved in various biochemical reactions. The acetyl group (Ac) is commonly used in oligonucleotide synthesis for protection of certain nucleic bases and is removed by treatment with a base . This suggests that AC-PHG-OME might act as a protecting group in certain biochemical reactions, preventing unwanted side reactions .

Biochemical Pathways

Given its structural similarity to l-phenylglycine , it might be involved in similar biochemical pathways L-phenylglycine is involved in the biosynthesis of phenylpropanoids, a large family of plant secondary metabolites

Pharmacokinetics

The pharmacokinetic properties of a compound can be influenced by factors such as its chemical structure, solubility, stability, and the presence of functional groups

Result of Action

Given its structural similarity to l-phenylglycine , it might have similar effects L-phenylglycine is involved in various biochemical reactions and can influence cellular processes such as protein synthesis

Action Environment

The action of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the acetyl group in this compound can be removed by treatment with a base , suggesting that the compound’s action might be influenced by the pH of its environment

実験室実験の利点と制限

(S)-Methyl 2-acetamido-2-phenylacetate has a number of advantages for laboratory experiments. It is a relatively easy compound to synthesize, and is commercially available. In addition, (S)-Methyl 2-acetamido-2-phenylacetate has a wide range of biological activities, making it useful for a variety of research applications. However, there are some limitations associated with (S)-Methyl 2-acetamido-2-phenylacetate, including its low solubility in water and its potential to cause skin irritation.

将来の方向性

(S)-Methyl 2-acetamido-2-phenylacetate has a number of potential future directions, including its use as a therapeutic agent for the treatment of various diseases, including cancer and HIV/AIDS. In addition, (S)-Methyl 2-acetamido-2-phenylacetate could be used to develop new drugs and to study the effects of various compounds on cellular and molecular processes. Finally, (S)-Methyl 2-acetamido-2-phenylacetate could be used to study the effects of various environmental toxins on human health.

合成法

(S)-Methyl 2-acetamido-2-phenylacetate can be synthesized through a variety of methods, including the Mitsunobu reaction, the Fischer indole synthesis, and the Mitsunobu-type reaction. The Mitsunobu reaction is the most common method used to synthesize (S)-Methyl 2-acetamido-2-phenylacetate, and involves the reaction of an amine and an aldehyde or ketone in the presence of an organophosphorus reagent. The Fischer indole synthesis involves the condensation of an aldehyde or ketone with an indole to form an indole ring. The Mitsunobu-type reaction is a variation of the Mitsunobu reaction and involves the use of an aryl bromide as the organophosphorus reagent.

科学的研究の応用

1. 気相ペプチドのコンフォメーション割り当て AC-PHG-OMEは、遠赤外/THz: IR-UVイオンディップ実験、DFT-MD分光法、およびグラフ理論によるモード割り当てを使用した、気相ペプチドとその水素結合錯体のコンフォメーション割り当てに使用されます . この組み合わせたアプローチは、遠赤外/THzシグネチャを使用して(Ac-Phe-OMe)1,2ペプチドの3D構造を明らかにします .

2. 小型ペプチドの超分子らせん状自己集合 this compoundは、小型ペプチドの超分子らせん状自己集合に役割を果たします . モダリティは、アミド→カルボン酸とカルボン酸→カルボン酸モダリティ(P -らせんの原因)とカルボン酸→アミドモダリティ(M -らせんの原因)です .

3. DL-フェニルアラニンメチルエステルの化学的分割 this compoundは、DL-フェニルアラニンメチルエステルの化学的分割における分割剤として使用されます . この新しい分割剤は容易に入手でき、無毒で、不溶性のジアステレオマー塩から容易に回収できます .

L-フェニルアラニンの効率的な生合成

this compoundは、安価な芳香族前駆体(ベンズアルデヒドまたはベンジルアルコール)からのL-フェニルアラニンの生合成に使用されます . この研究は、ベンジルアルコールからL-フェニルアラニンを、還元剤を追加することなく、補因子自己充足型システムで生産する可能性を開きます .

酵素的エナンチオ選択的アミノ分解

this compoundは、ラセミ体のフェニルグリシンメチルエステルの酵素的エナンチオ選択的アミノ分解に使用されます . 反応条件は、酵素活性に大きな影響を与えます<a aria-label="5: 5. Enzymic Enantioselective Ammonolysis this compound is used in enzymic enantioselective ammonolysis of racemic phenylglycine methyl ester5" data-citationid="b97ea330-f072-735e-bbde-0f1da30a8a8d-30" h="ID=SERP,5015.1" href="https://www.sigmaaldrich.com/US/en/product/aldrich/3078

特性

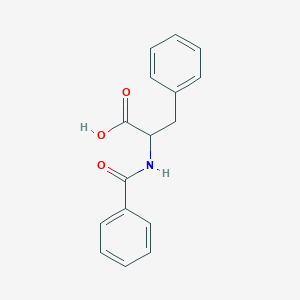

IUPAC Name |

methyl (2S)-2-acetamido-2-phenylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-8(13)12-10(11(14)15-2)9-6-4-3-5-7-9/h3-7,10H,1-2H3,(H,12,13)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPRVTLHJXZROQ-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C1=CC=CC=C1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](C1=CC=CC=C1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427188 |

Source

|

| Record name | Methyl (2S)-acetamido(phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36060-84-1 |

Source

|

| Record name | Methyl (2S)-acetamido(phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[(naphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl}benzamide](/img/structure/B556298.png)